molecular formula C8H9BrClNO3S B13641034 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride CAS No. 1343437-17-1

3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13641034
CAS No.: 1343437-17-1
M. Wt: 314.58 g/mol
InChI Key: BYIUFVPFZRPADY-UHFFFAOYSA-N
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Description

3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 5-bromopyridin-3-yl ether moiety. The compound combines a pyridine ring substituted with bromine at the 5-position, an ether linkage (-O-), and a sulfonyl chloride (-SO₂Cl) group. These functional groups confer reactivity suitable for applications in organic synthesis, particularly in nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonate esters). The bromopyridine moiety may enhance electronic effects, directing further substitution or enabling coordination in metal-catalyzed reactions.

Properties

CAS No.

1343437-17-1

Molecular Formula

C8H9BrClNO3S

Molecular Weight

314.58 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C8H9BrClNO3S/c9-7-4-8(6-11-5-7)14-2-1-3-15(10,12)13/h4-6H,1-3H2

InChI Key

BYIUFVPFZRPADY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)OCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis Strategy

The preparation generally involves two main synthetic stages:

  • Stage 1: Preparation of 5-Bromopyridine Derivative
    The 5-bromopyridin-3-yl moiety is typically synthesized via bromination of pyridine derivatives at the 5-position. This step requires regioselective bromination to ensure substitution at the desired position on the pyridine ring.

  • Stage 2: Formation of the Sulfonyl Chloride Intermediate
    The propane-1-sulfonyl chloride group is introduced through reaction of a propane-1-sulfonyl chloride precursor with the 5-bromopyridin-3-yl-oxy intermediate. This step involves nucleophilic substitution forming an ether linkage between the pyridine ring and the propane sulfonyl chloride moiety.

The overall synthetic route can be summarized as:

  • Bromination of pyridine or pyridine derivative → 5-bromopyridin-3-ol or related intermediate
  • Reaction of 5-bromopyridin-3-ol with propane-1-sulfonyl chloride → 3-((5-bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride

Detailed Reaction Conditions and Procedures

  • Bromination Step:
    Pyridine derivatives undergo bromination using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and inert atmosphere to avoid overbromination or side reactions. The reaction is typically conducted in an aprotic solvent like dichloromethane or acetonitrile with temperature control (0–25 °C) to achieve selective monobromination at the 5-position.

  • Ether Formation and Sulfonyl Chloride Introduction:
    The 5-bromopyridin-3-ol intermediate is reacted with propane-1-sulfonyl chloride under anhydrous conditions. A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere (nitrogen or argon) at low temperature (0–5 °C) initially, then allowed to warm to room temperature to complete the reaction. The solvent of choice is often dichloromethane or tetrahydrofuran (THF).

  • Purification:
    The crude product is purified by flash chromatography or recrystallization. Characterization is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to verify the presence of bromine, sulfonyl chloride, and ether functionalities.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Pyridine derivative + Br2/NBS DCM, 0–25 °C, inert atmosphere 5-Bromopyridin-3-ol 70–85
2 5-Bromopyridin-3-ol + Propane-1-sulfonyl chloride + Base DCM, 0–25 °C, inert atmosphere 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride 65–80

Analytical Characterization and Confirmation

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR shows characteristic aromatic signals for the bromopyridine ring and aliphatic signals for the propane chain. The sulfonyl chloride group is indirectly confirmed by the chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy:
    Strong absorption bands around 1350–1370 cm⁻¹ and 1150–1180 cm⁻¹ correspond to sulfonyl (S=O) stretching vibrations. The sulfonyl chloride group typically shows a distinctive absorption near 600–700 cm⁻¹ due to S–Cl stretching.

  • Mass Spectrometry (MS):
    Molecular ion peaks confirm the molecular weight (~163.56 g/mol for the propane-1-sulfonyl chloride moiety plus the bromopyridinyl group). Isotopic pattern confirms presence of bromine (characteristic 1:1 ratio for Br-79 and Br-81 isotopes).

Comparative Analysis of Preparation Methods

Aspect Bromination of Pyridine Derivative Ether Formation with Sulfonyl Chloride
Reagents Bromine, NBS Propane-1-sulfonyl chloride, base (TEA/pyridine)
Reaction Environment Inert atmosphere, aprotic solvent, 0–25 °C Anhydrous, inert atmosphere, 0–25 °C
Key Challenges Regioselectivity, avoiding polybromination Moisture sensitivity, controlling substitution
Purification Techniques Extraction, recrystallization Chromatography, recrystallization
Yield Range 70–85% 65–80%
Analytical Confirmation NMR, MS, IR NMR, IR, MS

Insights from Patent Literature and Research Studies

  • A patent (US9932322B2) outlines methods for producing sulfonyl chloride compounds with pyridinyl groups, emphasizing the importance of avoiding isolation of intermediates to improve yield and purity. The patent highlights the use of substituted pyridin-3-sulfonyl chlorides as key intermediates in further synthetic applications, implying similar preparation conditions apply to 3-((5-bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride.

  • Research on sulfonyl chloride intermediates in medicinal chemistry demonstrates the utility of these compounds in acylation reactions and cross-coupling strategies, often requiring strict anhydrous and inert conditions to maintain sulfonyl chloride integrity.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition
Starting Material Pyridine or substituted pyridine
Brominating Agent Bromine (Br2), N-bromosuccinimide (NBS)
Solvent for Bromination Dichloromethane (DCM), Acetonitrile
Temperature (Bromination) 0–25 °C
Sulfonyl Chloride Source Propane-1-sulfonyl chloride
Base for Ether Formation Triethylamine, Pyridine
Solvent for Ether Formation DCM, Tetrahydrofuran (THF)
Temperature (Ether Formation) 0–25 °C
Atmosphere Nitrogen or Argon (Inert)
Purification Method Flash chromatography, recrystallization
Characterization Techniques NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride C₈H₉BrClNO₃S ~314.5 (calculated) Bromopyridine, ether, sulfonyl chloride Reference compound
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol C₈H₆BrNO ~228.0 (calculated) Bromopyridine, propargyl alcohol Alkyne group instead of sulfonyl chloride
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride C₅H₁₁ClNO₃S₂ 219.24 Sulfamoyl, sulfonyl chloride Sulfamoyl substituent vs. bromopyridine
3-[(4,4-Dimethylcyclohexyl)oxy]propane-1-sulfonyl chloride C₁₁H₂₁ClO₃S 268.80 Cyclohexyl ether, sulfonyl chloride Bulky cyclohexyl group vs. pyridine
1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride C₈H₁₀BrClN₂ 249.54 Bromopyridine, cyclopropane, amine Cyclopropane and amine vs. sulfonyl chloride

Stability and Commercial Availability

  • The target compound and its analogs (e.g., cyclohexyl ether derivative) are marked as discontinued in commercial catalogs, indicating challenges in sourcing .
  • In contrast, sulfamoyl derivatives like 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride remain available for specialized applications .

Research Findings and Trends

  • Electronic Effects : Bromine on pyridine in the target compound withdraws electron density, activating the ring for electrophilic substitution. This contrasts with electron-donating groups in cyclohexyl ether derivatives .
  • Synthetic Utility : Sulfonyl chlorides are preferred for their high reactivity, but stability issues (e.g., hydrolysis) limit their use compared to propargyl alcohols or amines .
  • Biological Relevance : Sulfonamide derivatives are explored as enzyme inhibitors, while cyclopropane-amines show promise in kinase-targeted therapies .

Biological Activity

3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound's structure includes a brominated pyridine moiety linked to a sulfonyl chloride group. The molecular formula is C8H9BrClNO2SC_8H_9BrClNO_2S with a molecular weight of approximately 256.498 g/mol. This unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in drug development and synthesis.

The biological activity of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride is primarily attributed to its ability to act as a reactive intermediate. It can undergo nucleophilic substitution reactions, facilitating the formation of more complex bioactive molecules. The specific biological targets and pathways involved require further elucidation through detailed studies.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of sulfonamide derivatives, which include compounds similar to 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride. For instance, compounds derived from sulfonamides exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating the potential effectiveness of these compounds in treating bacterial infections .

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Compound AE. coli31 ± 0.127.81
Compound BK. pneumoniae30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12Not specified

Kinase Inhibition

Sulfonyl chlorides are known to inhibit various kinases, which play critical roles in cell signaling and disease progression, particularly in cancer. In vitro studies have shown that certain derivatives can effectively inhibit kinase activity, suggesting their potential as therapeutic agents against diseases like cancer .

Study on GSK-3β Inhibitors

A study focused on the development of GSK-3β inhibitors highlighted the role of sulfonyl chlorides in synthesizing compounds with significant inhibitory effects on this kinase, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The synthesized compounds demonstrated IC50 values that indicate strong binding affinity and potential therapeutic effects .

Development of Antibacterial Agents

Another research effort synthesized and characterized novel sulfonamide derivatives, revealing their antibacterial activities against clinically relevant strains such as E. coli and K. pneumoniae. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .

Safety and Toxicology

While exploring the biological activities of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride, safety considerations are paramount. The compound is classified as harmful upon contact with skin or if inhaled, necessitating appropriate handling precautions during laboratory experiments .

Q & A

Q. Conflicting stability data in aqueous vs. non-aqueous media: What factors should be prioritized?

  • Methodological Answer :
  • Hydrolysis Kinetics : Perform pH-dependent stability studies (e.g., HPLC at pH 3, 7, 10).
  • Solvent Effects : Compare degradation rates in DMSO (stabilizes sulfonyl chloride) vs. THF (prone to moisture).
  • Additive Screening : Evaluate stabilizers like molecular sieves or scavengers (e.g., triethylamine) .

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